Ground-State Singlet Carbene with Triplet State ≥4 kcal/mol Higher
Photolysis of 9-diazo-9H-xanthene (DAX) generates 9-xanthylidene (XA), which experimental data show is a ground-state singlet carbene with its triplet state positioned at least 4 kcal/mol above the singlet [1]. In contrast, the carbene derived from 9-diazo-9H-fluorene (9-fluorenylidene) has a triplet ground state with a singlet-triplet gap of only ~1.1 kcal/mol [2]. Diphenylcarbene, a classic benchmark, possesses a computed singlet-triplet gap of ~5.62 kcal/mol with a triplet ground state [3], while the parent methylene (CH₂) has an experimental gap of 9.05 ± 0.06 kcal/mol [4]. This inversion of the ground-state spin multiplicity is a critical differentiator for 9-diazo-9H-xanthene among diaryldiazomethane precursors.
| Evidence Dimension | Singlet-Triplet Energy Gap (ΔE_S-T) of Derived Carbene |
|---|---|
| Target Compound Data | Singlet ground state; triplet state ≥4 kcal/mol above singlet |
| Comparator Or Baseline | 9-Fluorenylidene: Triplet ground state, ΔE ~1.1 kcal/mol; Diphenylcarbene: Triplet ground state, ΔE ~5.62 kcal/mol (computed); Methylene: Triplet ground state, ΔE 9.05 kcal/mol |
| Quantified Difference | Ground-state spin inversion and ≥5.1 kcal/mol larger singlet-triplet separation compared to 9-fluorenylidene |
| Conditions | Photolytic generation of carbene from diazo precursor; experimental determination via low-temperature matrix isolation and laser transient absorption spectroscopy [1] |
Why This Matters
The ground-state singlet nature of 9-xanthylidene enables stereospecific cyclopropanation and alcohol insertion reactions with selectivity profiles unavailable from triplet carbenes, directly impacting synthetic utility and procurement decisions for carbene chemistry applications.
- [1] Lapin, S. C.; Schuster, G. B. Chemical and Physical Properties of 9-Xanthylidene: A Ground-State Singlet Aromatic Carbene. J. Am. Chem. Soc. 1985, 107 (14), 4243–4248. https://doi.org/10.1021/ja00300a028 View Source
- [2] Grasse, P. B.; Brauer, B.-E.; Zupancic, J. J.; Kaufmann, K. J.; Schuster, G. B. Chemical and Physical Properties of Fluorenylidene: Equilibrium of the Singlet and Triplet Carbenes. J. Am. Chem. Soc. 1983, 105 (23), 6833–6845. (Referenced in: Fluorenylidene. Kiwix. https://browse.library.kiwix.org/wikipedia_en_all_nopic_01_2025/A/Fluorenylidene) View Source
- [3] Bachrach, S. M. Hydrogen Bonding Switches the Spin State of Diphenylcarbene from Triplet to Singlet. Computational Organic Chemistry, 2014. https://www.compchemhighlights.org/2014/06/hydrogen-bonding-switches-spin-state-of.html View Source
- [4] Leopold, D. G.; Murray, K. K.; Stevens Miller, A. E.; Lineberger, W. C. Methylene: A Study of the X̃ 3B1 and ã 1A1 States by Photoelectron Spectroscopy of CH2- and CD2-. J. Chem. Phys. 1985, 83 (10), 4849–4865. (Referenced in: Carbene. Wikipedia. https://en.wikipedia.org/wiki/Carbene) View Source
